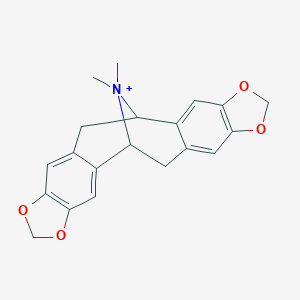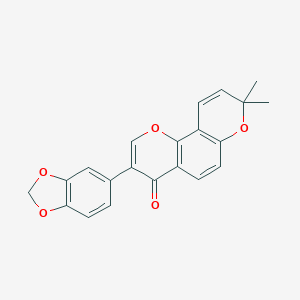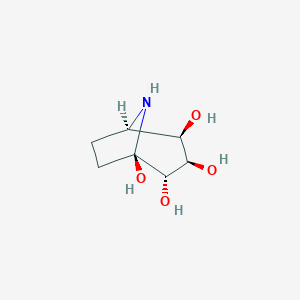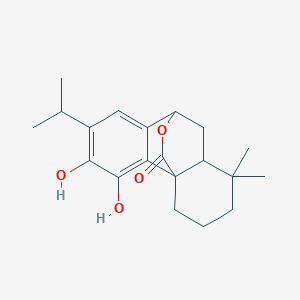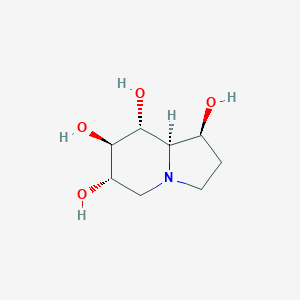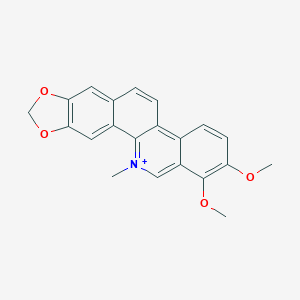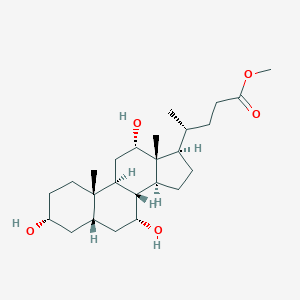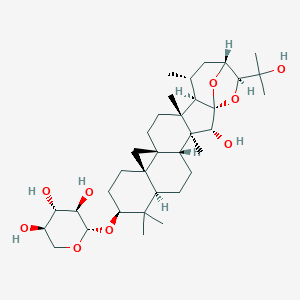
Cimigenoside
Übersicht
Beschreibung
Cimigenoside is a natural product found in Actaea elata, Actaea japonica, and other organisms . It has a molecular formula of C35H56O9 and a molecular weight of 620.8 g/mol . It is also known as Cimicifugol xyloside and Cimigoside .
Molecular Structure Analysis
The IUPAC name for Cimigenoside is 2-[[2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol . The InChI and Canonical SMILES are also provided in the PubChem database .
Physical And Chemical Properties Analysis
Cimigenoside has a molecular weight of 620.8 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9 . The Rotatable Bond Count is 3 . The Exact Mass is 620.39243336 g/mol .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment: γ-Secretase Inhibition
Cimigenoside: has been identified as a novel γ-secretase inhibitor . This enzyme is crucial in the Notch signaling pathway, which plays a significant role in the proliferation and metastasis of cancer cells, particularly in breast cancer . By inhibiting γ-secretase, Cimigenoside can suppress the Notch signaling pathway, leading to reduced tumor growth and metastasis .
Breast Cancer: Mechanism of Action
In breast cancer research, Cimigenoside’s mechanism involves the inhibition of PSEN-1 , the catalytic subunit of γ-secretase. This action prevents the cleavage of the Notch protein, which is mediated by PSEN-1, thereby impeding the progression of breast cancer cells .
Apoptosis Induction
Cimigenoside contributes to the induction of mitochondrial apoptosis in cancer cells. This process is essential for eliminating cancer cells and is a target for many therapeutic strategies .
Epithelial-Mesenchymal Transition (EMT) Suppression
The compound has shown potential in suppressing EMT , a process by which epithelial cells acquire migratory and invasive properties. Inhibiting EMT is a promising approach to prevent cancer metastasis .
Drug Development
The low toxicity and high efficiency of natural compounds like Cimigenoside make them excellent candidates for drug development. Its role as a γ-secretase inhibitor offers a new avenue for creating targeted drugs for diseases like breast cancer .
Molecular Docking Studies
Cimigenoside has been the subject of molecular docking studies to predict its binding mode with γ-secretase. These studies are crucial for understanding how it can be used effectively in therapeutic interventions .
In Vivo and In Vitro Studies
Research involving Cimigenoside includes both in vitro (test tube or culture dish) and in vivo (within a living organism) studies to assess its efficacy and safety profile for potential clinical applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYUWOBZFGKAI-XYGBCAHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033334 | |
| Record name | Cimicifugoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cimigenol xyloside | |
CAS RN |
27994-11-2 | |
| Record name | Cimigenoside xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027994112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimicifugoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMIGENOL XYLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW26VCP4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cimigenoside has been shown to interact with the NF-κB pathway, a key regulator of inflammation and cell survival. In A549 lung cancer cells, Cimigenoside treatment reduced the expression of p65, a subunit of NF-κB, and increased the expression of IκBα, an inhibitor of NF-κB. This suggests that Cimigenoside may exert its anti-cancer effects, at least in part, by suppressing NF-κB signaling. [, ] Additionally, Cimigenoside has been identified as a γ-secretase inhibitor, potentially impacting the Notch signaling pathway, which plays a crucial role in cell fate determination and has been implicated in cancer development. []
A: In vitro studies using A549 lung cancer cells showed that Cimigenoside inhibited cell proliferation, migration, and invasion in a time- and dose-dependent manner. [, ] Furthermore, Cimigenoside induced apoptosis (programmed cell death) in these cells, as evidenced by flow cytometry analysis. [] These findings suggest that Cimigenoside might be effective in hindering lung cancer progression.
A: Research suggests that Cimigenoside, when combined with other natural compounds like emodin, genipin, chlorogenic acid, and ginsenoside Rb1, demonstrates synergistic inhibitory effects on the production of CXCL8, a key inflammatory mediator. This synergistic action was observed to be more potent than the individual compounds alone. [] This highlights the potential of Cimigenoside in multi-component therapies for inflammatory conditions like psoriasis.
A: While research is ongoing, Cimigenoside has demonstrated potential in addressing psoriasis. A natural compound mixture containing Cimigenoside effectively reduced psoriasis-like symptoms in a mouse model by suppressing the production of inflammatory molecules like IFN-γ, IL-1β, and IL-6. [] Furthermore, this mixture, including Cimigenoside, inhibited the proliferation of keratinocytes, the main cell type in the skin, which is abnormally increased in psoriasis. []
A: Beyond cellular studies, the efficacy of Cimigenoside has been investigated in animal models. In a mouse model of psoriasis, topical application of a compound mixture including Cimigenoside significantly alleviated psoriasis-like skin lesions. [] Additionally, studies using Japanese Medaka (Oryzias latipes) have explored potential estrogenic and antioxidant activities of Cimigenoside, although results in this model were less pronounced compared to other compounds like genistein. [, ] These in vivo studies provide further support for Cimigenoside's therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




